molecular formula C16H22F3N3O5S B14899869 tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate

tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate

Cat. No.: B14899869
M. Wt: 425.4 g/mol
InChI Key: OQTFJYBYEGLUQU-UHFFFAOYSA-N
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Description

tert-Butyl 2’-(((trifluoromethyl)sulfonyl)oxy)-5’,6’-dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate is a complex organic compound with significant potential in various fields of scientific research This compound is characterized by its unique spiro structure, which includes a piperidine and pyrrolo[1,2-b]pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2’-(((trifluoromethyl)sulfonyl)oxy)-5’,6’-dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate typically involves multiple steps. One common method includes the reaction of a piperidine derivative with a pyrrolo[1,2-b]pyrazole precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2’-(((trifluoromethyl)sulfonyl)oxy)-5’,6’-dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various derivatives depending on the nucleophile .

Mechanism of Action

The mechanism of action of tert-Butyl 2’-(((trifluoromethyl)sulfonyl)oxy)-5’,6’-dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylsulfonyl group can form strong hydrogen bonds and electrostatic interactions, enhancing the compound’s binding affinity and specificity . The spiro structure allows for unique conformational flexibility, which can be crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2’-(((trifluoromethyl)sulfonyl)oxy)-5’,6’-dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate
  • tert-Butyldimethylsilyl trifluoromethanesulfonate
  • Dibutylboron trifluoromethanesulfonate

Uniqueness

tert-Butyl 2’-(((trifluoromethyl)sulfonyl)oxy)-5’,6’-dihydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate stands out due to its unique spiro structure and the presence of the trifluoromethylsulfonyl group. These features contribute to its high reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C16H22F3N3O5S

Molecular Weight

425.4 g/mol

IUPAC Name

tert-butyl 2-(trifluoromethylsulfonyloxy)spiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C16H22F3N3O5S/c1-14(2,3)26-13(23)21-7-4-15(5-8-21)6-9-22-11(15)10-12(20-22)27-28(24,25)16(17,18)19/h10H,4-9H2,1-3H3

InChI Key

OQTFJYBYEGLUQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCN3C2=CC(=N3)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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